molecular formula C18H17F3N2O2 B215480 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B215480
M. Wt: 350.3 g/mol
InChI Key: QSCMZMZDJNEQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BTF, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as DMSO and ethanol. BTF is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of protein-protein interactions. 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide binds to the interface of the protein-protein interaction site and disrupts the interaction between the two proteins. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by the protein-protein interaction.
Biochemical and Physiological Effects
4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages and reduce inflammation in animal models of inflammatory diseases. In addition, 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to enhance the antiviral immune response in animal models of viral infections.

Advantages and Limitations for Lab Experiments

4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has been shown to have therapeutic potential in various diseases. 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is also soluble in organic solvents and can be easily dissolved in cell culture media or animal models. However, 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has some limitations for lab experiments. It is a relatively new compound and its long-term effects on cellular processes and animal models are not fully understood. In addition, 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide may have off-target effects on other proteins and cellular processes that are not related to the target protein-protein interaction.

Future Directions

For the study of 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide include investigating its long-term effects, identifying off-target effects, developing analogs with improved potency and selectivity, and exploring its therapeutic potential in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-aminobenzamide with butyryl chloride and 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research as an inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is involved in various diseases such as cancer and inflammation. 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the interaction between the viral protein NS1 and the host protein RIG-I, which is involved in the host immune response to viral infections. In addition, 4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the interaction between the protein p53 and its binding partner, which is involved in the regulation of cell growth and apoptosis.

properties

Product Name

4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H17F3N2O2/c1-2-5-16(24)22-13-10-8-12(9-11-13)17(25)23-15-7-4-3-6-14(15)18(19,20)21/h3-4,6-11H,2,5H2,1H3,(H,22,24)(H,23,25)

InChI Key

QSCMZMZDJNEQDZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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